molecular formula C16H13Cl2NO2 B2926755 3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime CAS No. 338976-81-1

3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2926755
CAS No.: 338976-81-1
M. Wt: 322.19
InChI Key: RPHXDRGVRZFVQF-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime is a chemical compound with the molecular formula C16H13Cl2NO2 It is known for its unique structure, which includes a phenyl group, a propanal group, and an oxime group attached to a dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime typically involves the reaction of 3-oxo-3-phenylpropanal with O-(2,6-dichlorobenzyl)hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Oxime derivatives with altered functional groups.

    Reduction: Amines with the removal of the oxime group.

    Substitution: Compounds with substituted dichlorobenzyl groups.

Scientific Research Applications

3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may influence enzymatic activity. Additionally, the dichlorobenzyl moiety can interact with biological membranes, affecting cell permeability and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-3-phenylpropanal O-(2,4-dichlorobenzyl)oxime
  • 3-oxo-3-phenylpropanal O-(2,5-dichlorobenzyl)oxime
  • 3-oxo-3-phenylpropanal O-(2,6-difluorobenzyl)oxime

Uniqueness

3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interaction with other molecules. The presence of two chlorine atoms in the 2,6-positions provides distinct steric and electronic effects compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c17-14-7-4-8-15(18)13(14)11-21-19-10-9-16(20)12-5-2-1-3-6-12/h1-8,10H,9,11H2/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHXDRGVRZFVQF-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC=NOCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C/C=N/OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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